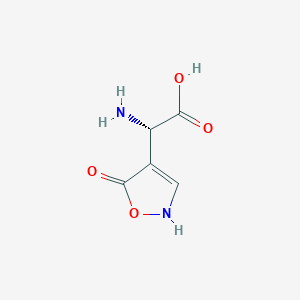
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, commonly known as (S)-4-hydroxy-2-oxo-1-pyrrolidineacetamide (HOPA), is a small molecule that has gained significant attention in the field of neuroscience. HOPA is an agonist of the metabotropic glutamate receptor 2 (mGluR2), which is a G protein-coupled receptor that modulates glutamate signaling in the brain. HOPA has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Mécanisme D'action
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid acts as an agonist of the mGluR2 receptor, which is involved in the modulation of glutamate signaling in the brain. Activation of mGluR2 inhibits the release of glutamate, which is a key neurotransmitter involved in the pathophysiology of various neurological disorders. By modulating glutamate signaling, (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to have potential therapeutic effects in the treatment of anxiety, depression, and schizophrenia.
Effets Biochimiques Et Physiologiques
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key growth factor involved in neuroplasticity and the regulation of mood. (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor involved in the regulation of gene expression in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and administered to animals. It has been shown to have high selectivity for the mGluR2 receptor, which reduces the risk of off-target effects. However, (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid also has some limitations for use in laboratory experiments. It has poor aqueous solubility, which can limit its bioavailability and make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Orientations Futures
There are several future directions for research on (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid. One area of interest is the development of novel formulations of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid that improve its bioavailability and efficacy as a therapeutic agent. Another area of interest is the investigation of the potential therapeutic effects of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, which could lead to the development of novel drugs that target the glutamate signaling pathway.
Méthodes De Synthèse
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be synthesized using a multistep process involving the reaction of 2,3-dihydroxy-4-methylpyridine with ethyl 2-bromoacetate to form 2-ethyl-3-hydroxy-4-methylpyridine. This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazoline ring, which is subsequently oxidized to form (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid.
Applications De Recherche Scientifique
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a novel treatment for these disorders. (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has also been shown to have antipsychotic effects in animal models of schizophrenia, and has been proposed as a potential adjunct therapy for this disorder.
Propriétés
Numéro CAS |
130620-57-4 |
|---|---|
Nom du produit |
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid |
Formule moléculaire |
C5H6N2O4 |
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m0/s1 |
Clé InChI |
FAPBVGGLODVFDG-VKHMYHEASA-N |
SMILES isomérique |
C1=C(C(=O)ON1)[C@@H](C(=O)O)N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
SMILES canonique |
C1=C(C(=O)ON1)C(C(=O)O)N |
Synonymes |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



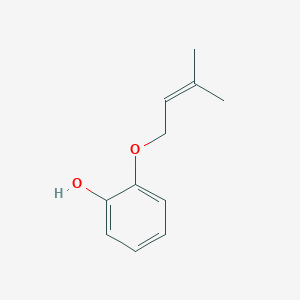

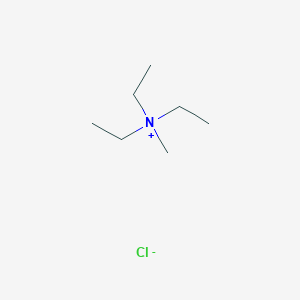
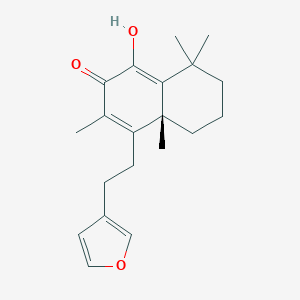
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)

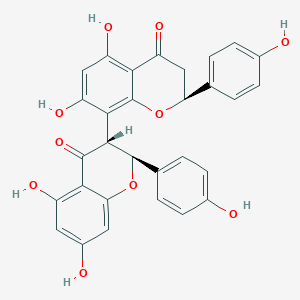
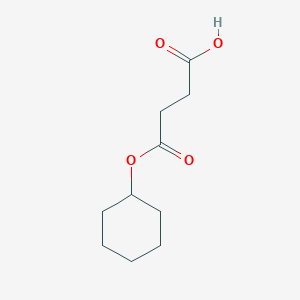
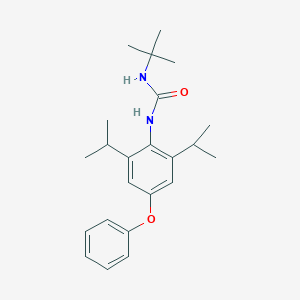
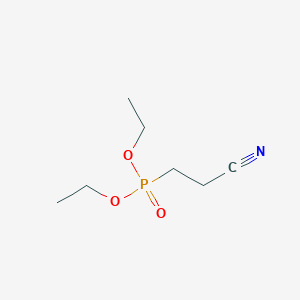
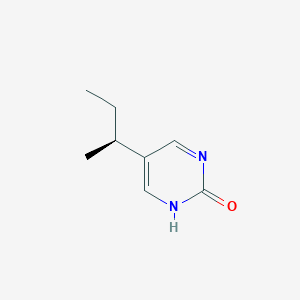
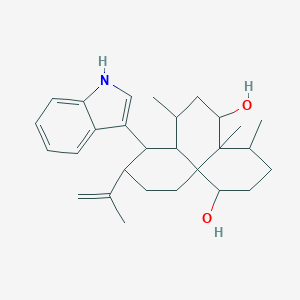
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)